molecular formula C13H18N4O2 B11545746 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine

1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine

Katalognummer: B11545746
Molekulargewicht: 262.31 g/mol
InChI-Schlüssel: RVDLGXRGJYNQKX-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and a methylhydrazinylidene moiety

Vorbereitungsmethoden

The synthesis of 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the hydrazone linkage through the reaction of the nitroaromatic compound with methylhydrazine under controlled conditions. The final step involves the cyclization to form the piperidine ring, often using a cyclization agent such as phosphorus oxychloride or a similar reagent.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The hydrazone linkage can be reduced to a hydrazine derivative using mild reducing agents.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and halogenating agents like bromine or chlorine. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties, such as advanced polymers or coatings.

Wirkmechanismus

The mechanism of action of 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone linkage may interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine include other hydrazone derivatives and nitroaromatic compounds. For example:

    1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-chlorophenyl}piperidine: This compound has a similar structure but with a chlorine substituent instead of a nitro group, which can alter its reactivity and biological activity.

    1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-methoxyphenyl}piperidine: The methoxy group can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H18N4O2

Molekulargewicht

262.31 g/mol

IUPAC-Name

N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]methanamine

InChI

InChI=1S/C13H18N4O2/c1-14-15-10-11-9-12(17(18)19)5-6-13(11)16-7-3-2-4-8-16/h5-6,9-10,14H,2-4,7-8H2,1H3/b15-10+

InChI-Schlüssel

RVDLGXRGJYNQKX-XNTDXEJSSA-N

Isomerische SMILES

CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2

Kanonische SMILES

CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.